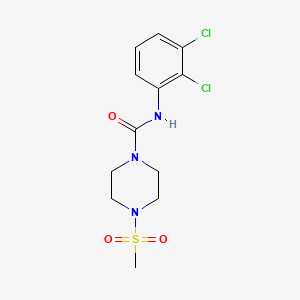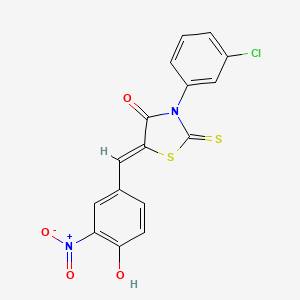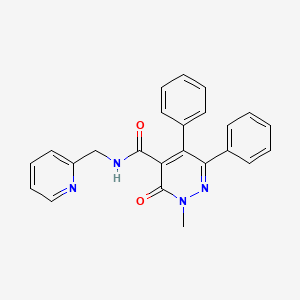
N-(2,3-dichlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
Overview
Description
N-(2,3-dichlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. It was first synthesized in 1992 by scientists at the pharmaceutical company Merck & Co. MDL-100,907 has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders.
Mechanism of Action
N-(2,3-dichlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide acts as a competitive antagonist of the 5-HT2A receptor, blocking the binding of serotonin and other ligands to the receptor. This leads to a decrease in the activity of downstream signaling pathways that are activated by the receptor, such as the phospholipase C and mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
The blockade of the 5-HT2A receptor by N-(2,3-dichlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. For example, it can modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to affect the activity of various ion channels and transporters.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has several advantages as a research tool, including its high selectivity for the 5-HT2A receptor and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its relatively short half-life and the potential for off-target effects at higher doses.
Future Directions
There are several potential future directions for research involving N-(2,3-dichlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of interest is the development of more selective and potent 5-HT2A receptor antagonists for use in psychiatric and neurological disorders. Another area of interest is the investigation of the role of the 5-HT2A receptor in various physiological processes, such as pain perception and circadian rhythm regulation. Finally, there is potential for the use of N-(2,3-dichlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide as a research tool in the study of other receptors and signaling pathways that are modulated by the 5-HT2A receptor.
Scientific Research Applications
N-(2,3-dichlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been used in numerous scientific studies to investigate the role of the 5-HT2A receptor in various physiological and pathological processes. For example, it has been shown to modulate the activity of dopaminergic neurons in the brain, and to have potential therapeutic effects in schizophrenia and other psychiatric disorders.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O3S/c1-21(19,20)17-7-5-16(6-8-17)12(18)15-10-4-2-3-9(13)11(10)14/h2-4H,5-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSNTLUPKUDEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-(methylsulfonyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4840283.png)

![N-[3-(1-azepanyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4840295.png)
![2-chloro-4-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4840299.png)
![3-{[(4-nitrophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4840301.png)
![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B4840302.png)




![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840340.png)
![8-allyl-N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4840341.png)
![2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4840363.png)
![1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4840369.png)